

The Physiological Roles of Diacylglycerol Acyltransferase: A Technical Guide for Researchers

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Abstract

Diacylglycerol acyltransferase (DGAT) represents a critical enzymatic node in lipid metabolism, catalyzing the terminal and committed step in triglyceride (TG) synthesis. This technical guide provides a comprehensive overview of the physiological functions of the two primary DGAT isoforms, DGAT1 and DGAT2. It delves into their distinct and overlapping roles in metabolic health and disease, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to facilitate further research and therapeutic development in this area.

Introduction: The Gatekeepers of Triglyceride Synthesis

Diacylglycerol acyltransferases (EC 2.3.1.20) are integral membrane enzymes that catalyze the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triacylglycerol (TG).[1] This reaction is fundamental to energy storage in the form of neutral lipids.[2] In mammals, two distinct DGAT enzymes, DGAT1 and DGAT2, have been identified.[3] Despite catalyzing the same biochemical reaction, they are encoded by different genes, share no sequence homology, and possess unique physiological functions.[3] Understanding the nuanced roles of



DGAT1 and DGAT2 is paramount for developing targeted therapies for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[4]

Core Physiological Functions and Isoform Specificity

DGAT1 and DGAT2 exhibit distinct tissue distribution, subcellular localization, and substrate specificities, which underpin their non-redundant roles in lipid homeostasis.

Tissue Distribution

DGAT1 is ubiquitously expressed, with the highest levels found in the small intestine, adipose tissue, and mammary glands during lactation.[5] In contrast, DGAT2 is predominantly expressed in the liver and adipose tissue.[6]

Subcellular Localization

Both DGAT1 and DGAT2 are primarily located in the endoplasmic reticulum (ER).[7] However, DGAT2 has also been found on the surface of lipid droplets and in mitochondria-associated membranes, suggesting a role in channeling newly synthesized TGs for storage.[8]

Catalytic Activity and Substrate Preference

While both enzymes utilize DAG and fatty acyl-CoAs, they exhibit different kinetic properties and substrate preferences. DGAT2 is generally considered to have a higher affinity for its substrates, making it more active at lower substrate concentrations, such as those derived from de novo lipogenesis.[9] Conversely, DGAT1 appears to be more active at higher substrate concentrations, for instance, during the absorption of dietary fats.[9]

Quantitative Analysis of DGAT Function

The physiological importance of DGAT1 and DGAT2 is underscored by quantitative data from various experimental models, including enzyme kinetics, knockout mouse studies, and clinical trials of DGAT inhibitors.

Table 1: Comparative Enzyme Kinetics of DGAT1 and DGAT2



Parameter	DGAT1	DGAT2	Substrate(s)	Source System	Reference
Km	Higher	Lower	Fatty Acyl- CoAs	Overexpress ed in insect cells	[9]
Apparent Km	15 - 40 μΜ	-	Acyl acceptors	-	[9]
Vmax	Similar to DGAT2 in mid-range oleoyl-CoA concentration s	Similar to DGAT1 in mid-range oleoyl-CoA concentration s	Oleoyl-CoA	Overexpress ed in insect cells	[9]

Table 2: Phenotypic Characteristics of DGAT Knockout Mice

Phenotype	DGAT1 Knockout (Dgat1-/-)	DGAT2 Knockout (Dgat2-/-)	Reference
Viability	Viable and fertile	Die shortly after birth	[3],[7]
Adipose Mass	~50% reduction	Severely lipopenic	[10],[7]
Diet-Induced Obesity	Resistant	Not applicable	[3]
Insulin Sensitivity	Improved	Not applicable	[6]
Triglyceride Levels	Normal to slightly reduced	Markedly reduced	[3]
Lactation	Inability to lactate	Not applicable	[3]
Skin Barrier	Normal	Impaired	[7]

Table 3: Quantitative Outcomes of DGAT Inhibitor Clinical Trials



Inhibitor (Target)	Study Population	Key Quantitative Finding	Adverse Effects	Reference
Pradigastat (DGAT1)	Adults with MASLD	Reduced liver fat content at 24 weeks vs. placebo.	Diarrhea in >50% of patients.	[11]
AZD7687 (DGAT1)	Overweight/obes e men	>75% decrease in incremental TAG AUC at doses ≥5 mg.	Dose-dependent nausea, vomiting, diarrhea.	[12]
Ervogastat (DGAT2)	Healthy adults and MASLD patients	Dose-dependent reduction in liver fat and serum triglycerides.	Well-tolerated in a 14-day study.	[13]
T-863 (DGAT1)	Diet-induced obese mice	Significant reduction in serum and liver triglycerides.	Not reported in the study.	[4]

Role in Metabolic Diseases

The differential functions of DGAT1 and DGAT2 have significant implications for the pathophysiology of metabolic diseases.

- Obesity: DGAT1 deficiency in mice leads to resistance to diet-induced obesity, primarily due
 to increased energy expenditure.[14] In contrast, the increased expression of DGAT2 in
 adipose tissue is associated with obesity.[10]
- Type 2 Diabetes: Inhibition of DGAT1 can improve insulin sensitivity.[6] The accumulation of DAG, a substrate for DGAT, has been implicated in insulin resistance, and the conversion of DAG to TG by DGAT can be a protective mechanism against lipotoxicity.[6]



Non-alcoholic Fatty Liver Disease (NAFLD): Hepatic DGAT2 expression is strongly
correlated with liver fat content.[15] DGAT2 is crucial for hepatic de novo lipogenesis and the
secretion of very-low-density lipoproteins (VLDL).[15]

Signaling Pathways and Regulation

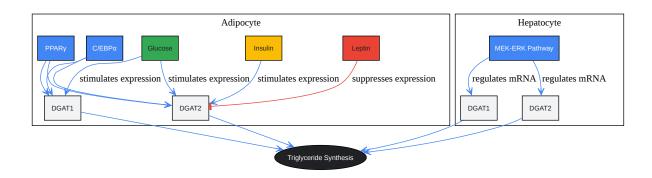
The expression and activity of DGAT enzymes are tightly regulated by hormonal and nutritional signals.

Hormonal Regulation

Insulin and glucose play a significant role in regulating DGAT expression. In adipocytes, glucose stimulates the expression of both DGAT1 and DGAT2, while insulin specifically upregulates DGAT2.[10] Leptin, an adipokine that regulates energy balance, appears to suppress DGAT2 expression.[10]

Transcriptional Regulation

During adipogenesis, the expression of both DGAT1 and DGAT2 is markedly increased, likely under the control of key transcription factors such as C/EBP α and PPARy.[10] In hepatocytes, the MEK-ERK signaling pathway has been shown to regulate the mRNA levels of both DGAT isoforms.[9]





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Caption: Regulation of DGAT1 and DGAT2 expression.

Interaction with Insulin Signaling

The insulin signaling pathway is a master regulator of glucose and lipid metabolism. Insulin promotes the storage of glucose as glycogen and lipids. In fat cells, insulin signaling leads to the uptake of glucose, which can then be used for the synthesis of the glycerol backbone of triglycerides. Insulin also promotes lipogenesis, a process in which DGAT enzymes play a terminal role.



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Caption: Insulin signaling pathway and its link to DGAT-mediated triglyceride synthesis.

Experimental Protocols In Vitro DGAT Activity Assay

This protocol is adapted from methods described for measuring DGAT activity in cell or tissue extracts using a radiolabeled substrate.

Materials:

- Cell or tissue homogenates (microsomal fraction)
- Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 150 mM KCl, 1 mM MgCl2)
- [14C]-labeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA)
- 1,2-Diacylglycerol (DAG)



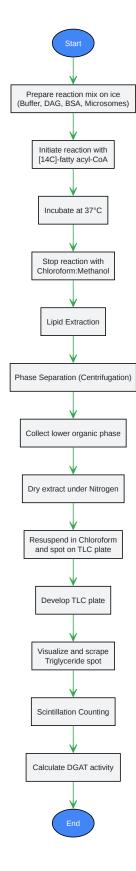
- Bovine serum albumin (BSA), fatty acid-free
- Chloroform/methanol (2:1, v/v)
- Thin-layer chromatography (TLC) plates (silica gel G)
- TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
- Scintillation counter and scintillation fluid

Procedure:

- Prepare the reaction mixture in a microcentrifuge tube on ice. To the assay buffer, add DAG (solubilized in a small amount of ethanol or acetone), BSA, and the microsomal protein.
- Initiate the reaction by adding the [14C]-labeled fatty acyl-CoA.
- Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes). The reaction should be within the linear range for time and protein concentration.
- Stop the reaction by adding 1.5 ml of chloroform/methanol (2:1).
- Add 0.5 ml of water and vortex thoroughly to extract the lipids.
- Centrifuge at low speed to separate the phases.
- Carefully collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
- Resuspend the lipid extract in a small volume of chloroform and spot it onto a TLC plate.
- Develop the TLC plate in the developing solvent until the solvent front reaches near the top.
- Visualize the lipid spots (e.g., using iodine vapor or by comparison with standards).
- Scrape the silica gel corresponding to the triglyceride spot into a scintillation vial.
- Add scintillation fluid and quantify the radioactivity using a scintillation counter.



• Calculate the DGAT activity as pmol or nmol of fatty acyl-CoA incorporated into TG per minute per mg of protein.





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Caption: Experimental workflow for the in vitro DGAT activity assay.

Cellular Fatty Acid Uptake and Oxidation in Myotubes

This protocol outlines a method to measure the uptake and oxidation of fatty acids in cultured myotubes.[16][17]

Materials:

- Differentiated myotubes in culture plates
- Serum-free culture medium
- [14C]-labeled fatty acid (e.g., [14C]oleic acid) complexed to BSA
- Scintillation counter
- CO2 trapping apparatus (for oxidation measurement)
- Perchloric acid (PCA)

Fatty Acid Uptake:

- Wash the myotubes with serum-free medium.
- Incubate the cells with serum-free medium containing [14C]-labeled fatty acid-BSA complex for various time points.
- At each time point, wash the cells extensively with ice-cold PBS containing 0.5% BSA to remove unbound fatty acids.
- Lyse the cells in a suitable lysis buffer.
- Measure the radioactivity in the cell lysate using a scintillation counter to determine the amount of fatty acid taken up by the cells.

Fatty Acid Oxidation:



- Incubate the myotubes with [14C]-labeled fatty acid as described for the uptake assay, but in a sealed flask equipped with a CO2 trap (e.g., a filter paper soaked in NaOH or a similar base).
- After incubation, inject perchloric acid into the medium to stop the reaction and release dissolved CO2.
- Continue incubation for a period to allow for complete trapping of the released 14CO2.
- Remove the CO2 trap and measure the radioactivity by scintillation counting. This represents
 the complete oxidation of the fatty acid to CO2.
- The acidified medium can be centrifuged, and the supernatant can be counted to measure acid-soluble metabolites, which represent incomplete β-oxidation products.

Cellular Lipid Extraction (Bligh and Dyer Method)

This is a standard protocol for the extraction of total lipids from cultured cells.[18]

Materials:

- Cultured cells
- Phosphate-buffered saline (PBS)
- Methanol
- Chloroform
- 0.9% NaCl solution

Procedure:

- Harvest the cells and wash them with PBS.
- Add methanol and chloroform to the cell pellet in a glass tube to achieve a final ratio of chloroform:methanol:water of 1:2:0.8 (v/v/v), accounting for the water in the cell pellet.
- Vortex the mixture vigorously to form a single phase.



- Add additional chloroform and 0.9% NaCl to break the single phase into two phases, achieving a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).
- Vortex again and centrifuge to separate the phases.
- The lower chloroform phase contains the lipids. Carefully aspirate and transfer this phase to a new glass tube.
- The lipid extract can then be dried and used for downstream analysis such as TLC or mass spectrometry.

Conclusion and Future Directions

The diacylglycerol acyltransferases, DGAT1 and DGAT2, are central players in lipid metabolism with distinct and non-redundant physiological functions. While DGAT2 appears to be the primary enzyme for de novo triglyceride synthesis and hepatic lipid storage, DGAT1 is crucial for dietary fat absorption and may play a protective role against lipotoxicity under conditions of lipid oversupply. The development of isoform-specific DGAT inhibitors holds therapeutic promise for a range of metabolic diseases. However, the clinical utility of DGAT1 inhibitors has been hampered by gastrointestinal side effects, highlighting the need for a deeper understanding of the tissue-specific roles of these enzymes. Future research should focus on elucidating the precise mechanisms that govern the differential functions of DGAT1 and DGAT2, including their protein-protein interactions and their roles in specific subcellular compartments. Such knowledge will be instrumental in designing more effective and better-tolerated therapeutic strategies targeting triglyceride metabolism.

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